molecular formula C10H10N2O2 B13720902 (2S)-2-azaniumyl-3-(3-cyanophenyl)propanoate

(2S)-2-azaniumyl-3-(3-cyanophenyl)propanoate

Cat. No.: B13720902
M. Wt: 190.20 g/mol
InChI Key: ZHUOMTMPTNZOJE-VIFPVBQESA-N
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Description

(2S)-2-azaniumyl-3-(3-cyanophenyl)propanoate is a chemical compound with a specific stereochemistry, characterized by the presence of an azaniumyl group, a cyanophenyl group, and a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-3-(3-cyanophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid and 3-cyanobenzaldehyde.

    Condensation Reaction: The amino group of (S)-2-aminopropanoic acid reacts with the aldehyde group of 3-cyanobenzaldehyde under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-3-(3-cyanophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Halides, amines, nucleophiles, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-azaniumyl-3-(3-cyanophenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-3-(3-cyanophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-azaniumyl-3-(3-cyanophenyl)propanoate is unique due to its specific stereochemistry and the presence of both azaniumyl and cyanophenyl groups. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(2S)-2-azaniumyl-3-(3-cyanophenyl)propanoate

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1

InChI Key

ZHUOMTMPTNZOJE-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)[O-])[NH3+]

Origin of Product

United States

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